molecular formula C11H10N2O2S B142450 5-(Benzyloxy)-2-thiouracil CAS No. 63204-39-7

5-(Benzyloxy)-2-thiouracil

Cat. No. B142450
CAS RN: 63204-39-7
M. Wt: 234.28 g/mol
InChI Key: XYJYTCCZTNWCRR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-thiouracil (5-BzTU) is a thiouracil-based compound that has been studied for its potential applications in scientific research, particularly in biochemical and physiological research. 5-BzTU is a synthetic compound that has been studied for its unique properties and potential to be used in lab experiments and research.

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Chemotherapy

Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), have been pivotal in the chemotherapy of various cancers, particularly those of the breast and gastrointestinal tract. These compounds undergo metabolic activation within cancerous cells, leading to the inhibition of nucleic acid synthesis and subsequent cell death. The clinical utility of 5-FU and its derivatives in palliative care for advanced cancer has been well-established, underlining the significance of fluorinated pyrimidines in oncology (Heidelberger & Ansfield, 1963).

Mechanistic Insights and Pharmacological Developments

Research on the cellular pharmacology of fluorinated pyrimidines has evolved, enhancing our understanding of their mechanism of action and facilitating the development of novel therapeutic strategies. This includes the combination of 5-FU with modulatory agents to improve its efficacy and reduce toxicity, as well as its integration into combination therapies with other anticancer agents (Grem, 2000).

Antifungal Applications

Flucytosine, a related compound, showcases the versatility of fluorinated pyrimidines beyond anticancer applications. It acts as a prodrug, converting into 5-FU within fungal cells and inhibiting RNA and DNA synthesis. This mechanism highlights the potential of fluorinated pyrimidines in treating systemic mycoses in combination with other antifungal agents, despite the risk of resistance development in monotherapy (Vermes, Guchelaar, & Dankert, 2000).

Novel Synthetic Approaches and Applications

Advancements in fluorine chemistry have contributed significantly to the tailored use of fluorinated pyrimidines in cancer treatment. New insights into their interaction with nucleic acids and inhibitory effects on various enzymes offer promising avenues for more precise cancer therapeutics. The development of polymeric fluorinated pyrimidines for personalized medicine further exemplifies the ongoing innovation in this field (Gmeiner, 2020).

properties

IUPAC Name

5-phenylmethoxy-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10-9(6-12-11(16)13-10)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJYTCCZTNWCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369494
Record name 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63204-39-7
Record name NSC95992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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